molecular formula C9H8O2 B014748 4-Vinylbenzoic acid CAS No. 1075-49-6

4-Vinylbenzoic acid

Cat. No. B014748
CAS RN: 1075-49-6
M. Wt: 148.16 g/mol
InChI Key: IRQWEODKXLDORP-UHFFFAOYSA-N
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Patent
US06313252B1

Procedure details

40 g of an ethylene styrene interpolymer (35 wt percent Copolymer Styrene, 6.0 wt percent a tactic Polystyrene, ESI-2) was added to a Brabender mixer at 190° C. To the polymer melt, 1.2 g (8 mmol) of powdered vinylbenzoic acid was added. Finally, 107 μL of dodecylbenzenesulfonic acid was added and the molten mixture blended at 80 rpm for 5 minutes. After the allotted time, the Brabender was opened and the tan polymer melt was removed to yield 36.3 g of product. A 300 mg portion of the polymer was pressed between teflon sheets into a thin, clear, and creasable film at 210 C with 20,000 lbs of load. Analysis of the film by infrared spectroscopy showed a broad peak at 3500 to 3000 cm−1 due to the carboxylic acid group and a carbonyl stretch at 1695 cm−1. Dissolution of the polymer in warm xylene (15 mL/g of polymer) followed by precipitation into methanol did not change the IR spectrum of the product indicating that the vinylbenzoic acid was indeed grafted to the ethylene styrene copolymer and that the product was not simply a physical mixture of the two components.
Name
ethylene styrene
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
107 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=C.C=CC1C=CC=CC=1.C(C1C=CC=CC=1[C:23]([OH:25])=[O:24])=C>C(C1C=CC=CC=1S(O)(=O)=O)CCCCCCCCCCC>[CH:2]([C:3]1[CH:8]=[CH:7][C:6]([C:23]([OH:25])=[O:24])=[CH:5][CH:4]=1)=[CH2:1] |f:0.1|

Inputs

Step One
Name
ethylene styrene
Quantity
40 g
Type
reactant
Smiles
C=CC1=CC=CC=C1.C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(=C)C1=C(C(=O)O)C=CC=C1
Step Three
Name
Quantity
107 μL
Type
solvent
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tan polymer melt was removed

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=C)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: CALCULATEDPERCENTYIELD 3062.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.